Cas no 69816-38-2 (5-(Trifluoromethyl)pyrazin-2-amine)

5-(Trifluoromethyl)pyrazin-2-amine is a fluorinated pyrazine derivative characterized by the presence of a trifluoromethyl group at the 5-position and an amine group at the 2-position of the pyrazine ring. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing trifluoromethyl group, which enhances reactivity and metabolic stability. Its pyrazine core offers a versatile scaffold for constructing heterocyclic compounds with potential biological activity. The amine functionality allows for further derivatization, making it useful in medicinal chemistry for the development of novel therapeutics. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
5-(Trifluoromethyl)pyrazin-2-amine structure
69816-38-2 structure
Product Name:5-(Trifluoromethyl)pyrazin-2-amine
CAS No:69816-38-2
MF:C5H4F3N3
MW:163.100570678711
MDL:MFCD10697797
CID:1028237
PubChem ID:13341115
Update Time:2025-05-23

5-(Trifluoromethyl)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)pyrazin-2-amine
    • 2-Amino-5-(trifluoromethyl)pyrazine
    • 5-(Trifluoromethyl)pyrazine-2-amine
    • 2-amino-5-trifluoromethyl-pyrazine
    • 5-Trifluoromethyl-pyrazin-2-ylamine
    • 5-(trifluoromethyl)-2-Pyrazinamine
    • 2-amino-5-trifluoromethylpyrazine
    • ILDRNIDSVAZBMZ-UHFFFAOYSA-N
    • BCP16931
    • Pyrazinamine, 5-(trifluoromethyl)-
    • BBL102491
    • 5-(trifluoromethyl)-pyrazin-2-amine
    • STL556294
    • RP02287
    • AB
    • EN300-98816
    • MFCD10697797
    • FK-0736
    • SCHEMBL306319
    • AB60520
    • J-516455
    • CS-W004213
    • FT-0649287
    • SY105478
    • F14468
    • 69816-38-2
    • AKOS005259388
    • DTXSID00537442
    • DB-074227
    • MDL: MFCD10697797
    • Inchi: 1S/C5H4F3N3/c6-5(7,8)3-1-11-4(9)2-10-3/h1-2H,(H2,9,11)
    • InChI Key: ILDRNIDSVAZBMZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC(=CN=1)N)(F)F

Computed Properties

  • Exact Mass: 163.03600
  • Monoisotopic Mass: 163.03573163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.461
  • Boiling Point: 226.204°C at 760 mmHg
  • Flash Point: 226.204 °C at 760 mmHg
  • PSA: 51.80000
  • LogP: 1.65880

5-(Trifluoromethyl)pyrazin-2-amine Security Information

5-(Trifluoromethyl)pyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(Trifluoromethyl)pyrazin-2-amine

5-(Trifluoromethyl)pyrazin-2-amine: A Comprehensive Overview

5-(Trifluoromethyl)pyrazin-2-amine, also known by its CAS number 69816-38-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their diverse applications in drug discovery and agrochemicals. The molecule features a pyrazine ring with a trifluoromethyl group at the 5-position and an amine group at the 2-position, making it a unique structure with potential for various chemical modifications and biological activities.

The synthesis of 5-(Trifluoromethyl)pyrazin-2-amine involves a series of well-established organic reactions, including nucleophilic substitution, reduction, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

One of the most promising applications of 5-(Trifluoromethyl)pyrazin-2-amine lies in its potential as a lead compound in drug discovery. The trifluoromethyl group is known to enhance the lipophilicity and stability of molecules, which are desirable properties for drug candidates. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against several key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate ion channels has been explored in preclinical models, highlighting its potential role in treating neurological disorders.

In addition to its pharmaceutical applications, 5-(Trifluoromethyl)pyrazin-2-amine has shown promise in agrochemicals. The compound's ability to inhibit plant pathogenic fungi has been extensively studied, with recent research indicating its efficacy against Fusarium species. This property makes it a potential candidate for developing new fungicides that are both effective and environmentally friendly.

The structural versatility of 5-(Trifluoromethyl)pyrazin-2-amine also makes it an attractive substrate for further chemical modifications. Researchers have explored various substitution patterns on the pyrazine ring to optimize its pharmacokinetic properties. For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance the compound's solubility and bioavailability, which are critical factors for drug delivery.

From a mechanistic standpoint, the reactivity of 5-(Trifluoromethyl)pyrazin-2-amine is influenced by the electronic effects of its substituents. The trifluoromethyl group exerts an electron-withdrawing effect through induction, which can stabilize reactive intermediates during chemical transformations. This property has been exploited in designing novel synthetic routes for complex molecules, including those with intricate stereochemistry.

In terms of environmental impact, recent studies have focused on assessing the biodegradability and toxicity of 5-(Trifluoromethyl)pyrazin-2-amine. These studies are crucial for ensuring that any commercial applications of this compound do not pose significant risks to ecosystems or human health. Preliminary results suggest that the compound undergoes moderate biodegradation under aerobic conditions, though further research is needed to fully understand its environmental fate.

The growing interest in 5-(Trifluoromethyl)pyrazin-2-amine can also be attributed to its role as a building block in synthesizing more complex molecules. Its ability to participate in various coupling reactions has made it a valuable intermediate in organic synthesis. For example, researchers have successfully used this compound as a starting material for constructing heterocyclic frameworks with potential medicinal applications.

In conclusion, 5-(Trifluoromethyl)pyrazin-2-amine, with its unique structure and diverse reactivity, continues to be a focal point in both academic and industrial research. Its potential applications span across pharmaceuticals, agrochemicals, and materials science, making it a compound of considerable significance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in the scientific community.

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